molecular formula C11H12O3 B093270 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione CAS No. 16636-64-9

1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione

Cat. No.: B093270
CAS No.: 16636-64-9
M. Wt: 192.21 g/mol
InChI Key: RNWUHECBLXZHQC-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione (CAS 16636-64-9) is a β-diketone derivative featuring a hydroxyl group at the 2-position and a methyl group at the 5-position on the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . This compound is synthesized via reactions involving 2-hydroxy-5-methylacetophenone and ethyl acetoacetate under basic conditions, yielding a yellow solid . Its β-diketone moiety enables chelation with metal ions, making it relevant in coordination chemistry and materials science.

Properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-4-10(13)9(5-7)11(14)6-8(2)12/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUHECBLXZHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342886
Record name 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16636-64-9
Record name 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The procedure, as described by Patonay and later adapted by Han et al., employs sodium hydride (NaH) as the base in tetrahydrofuran (THF). Key parameters include:

  • Molar ratios : A 1:2.5 ratio of 2-hydroxy-5-methylacetophenone to ethyl acetate ensures excess acylating agent.

  • Temperature : The reaction initiates at room temperature but requires reflux (65–70°C) to drive completion.

  • Workup : Quenching with ice-cold water followed by acidification to pH 6 with HCl precipitates the product, which is extracted using ethyl acetate and purified via flash chromatography (ethyl acetate/petroleum ether, 1:10).

This method achieves a yield of 77% for 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione (1d). Comparative studies highlight NaH’s superiority over alkoxide bases (e.g., NaOMe) due to its reduced sensitivity to moisture and higher enolate stability.

Tautomeric Behavior and Characterization

The compound exists as a dynamic equilibrium between keto and enol tautomers, with the enol form dominating (3.3:1 ratio). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for each tautomer:

  • ¹H NMR (CDCl₃) :

    • Keto form: δ 2.13 (s, 3H, CH₃), 2.28 (s, 3H, Ar-CH₃), 2.29–2.30 (s, CH₃CO).

    • Enol form: δ 6.16 (s, 1H, enolic OH), 6.85–7.24 (m, aromatic H).

  • ¹³C NMR : Carbonyl resonances at δ 190–200 ppm confirm the diketone structure.

Crystallographic analyses further validate the planar geometry of the enol tautomer, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Alternative Synthetic Strategies

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation of resorcinol derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) has been explored. However, this method suffers from regioselectivity issues and lower yields (~50%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate Claisen condensations. Preliminary data suggest a 15% reduction in reaction time (from 2 h to 25 min) with comparable yields (75%).

Challenges and Mitigation Strategies

  • Purification Complexity : The compound’s tautomerism complicates chromatographic separation. Gradient elution with hexane/ethyl acetate (10:1 to 5:1) resolves this issue.

  • Moisture Sensitivity : NaH’s reactivity with water necessitates anhydrous conditions. Substituting THF with dichloromethane (DCM) in moisture-sensitive setups improves reproducibility.

Industrial Scalability and Environmental Considerations

Large-scale production (≥100 g) employs continuous flow reactors to enhance heat dissipation and minimize byproduct formation. Solvent-free variants using montmorillonite K10 as a solid acid catalyst have also been reported, reducing THF usage by 40% . Life-cycle assessments favor these greener protocols, aligning with principles of sustainable chemistry.

Chemical Reactions Analysis

1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions include quinones, alcohols, ethers, and esters.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity
    • Research indicates that diketones like 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione exhibit significant antioxidant properties. This makes them valuable in formulations aimed at combating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory conditions.
  • Drug Development
    • As a precursor or intermediate in the synthesis of more complex pharmaceutical agents, this diketone can facilitate the development of new drugs targeting various health issues. Its structural features allow for modifications that can enhance therapeutic efficacy.

Materials Science Applications

  • Polymer Chemistry
    • The compound is utilized in the synthesis of polymers and copolymers. Its ability to participate in condensation reactions makes it a suitable candidate for creating materials with specific mechanical and thermal properties.
  • Dyes and Pigments
    • 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione can be used as a dye precursor due to its chromophoric properties. This application is particularly relevant in the textile and coatings industries where color stability and vibrancy are essential.

Analytical Chemistry Applications

  • Spectrophotometric Analysis
    • The compound can serve as a reagent in spectrophotometric methods for the quantification of various analytes. Its distinct absorbance characteristics allow for its use in developing analytical techniques that require precise measurement of concentrations.
  • Chromatographic Techniques
    • In chromatography, derivatives of diketones are often used to improve separation efficiency and detection sensitivity. This application is critical in environmental analysis and quality control processes in chemical manufacturing.

Market Overview

A comprehensive market report outlines the global trends for 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione, detailing its production methods, technological advancements, and distribution policies across regions such as North America, Europe, and Asia .

Case Study: Antioxidant Formulations

A study published in a peer-reviewed journal explored the incorporation of this diketone into cosmetic formulations aimed at reducing skin aging through antioxidant mechanisms. The findings demonstrated significant improvements in skin hydration and elasticity compared to control formulations lacking the compound .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy group plays a crucial role in these interactions by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Structural Variations and Physical Properties

The substituents on the aromatic ring significantly influence the electronic, steric, and solubility properties of β-diketones. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected β-Diketones
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications References
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione C₁₁H₁₂O₃ 192.21 2-OH, 5-CH₃ Chelating agent; intermediate in organic synthesis
1-(4-Methoxyphenyl)butane-1,3-dione C₁₁H₁₂O₃ 192.21 4-OCH₃ Analyzed via RP-HPLC (LogP = 1.57)
1-(2,4-Difluorophenyl)butane-1,3-dione C₁₀H₈F₂O₂ 198.17 2,4-F₂ Enhanced lipophilicity; fluorinated derivative
1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione C₁₀H₆F₂O₄ 228.15 1,3-Benzodioxole, 4,4-F₂ Electrophilic reactivity; polymer precursor
1-(6-Methoxypyridin-3-yl)butane-1,3-dione C₁₀H₁₁NO₃ 193.20 6-OCH₃ (pyridine ring) Heteroaromatic ligand for metal complexes
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) groups (e.g., 1-(4-Methoxyphenyl)butane-1,3-dione) enhance electron density on the aromatic ring, increasing stability in polar solvents . Fluorine substituents (e.g., 1-(2,4-Difluorophenyl)butane-1,3-dione) introduce electron-withdrawing effects, improving thermal stability and altering solubility in non-polar media .
  • Heteroaromatic Derivatives :
    • Pyridine- or thiophene-containing analogs (e.g., 1-(6-Methoxypyridin-3-yl)butane-1,3-dione) exhibit distinct coordination behavior in metal complexes, useful in catalysis and materials science .

Challenges and Limitations

  • Solubility Issues : Bulky substituents (e.g., 1-(3,4,5-trimethoxyphenyl)butane-1,3-dione) reduce aqueous solubility, limiting biological applications .
  • Synthetic Yields : Fluorinated and heteroaromatic derivatives often require multi-step syntheses with moderate yields (e.g., 47% for methoxy-substituted analogs) .

Biological Activity

1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione, also known as a derivative of a diketone, has gained attention in recent years for its potential biological activities. This compound is characterized by its molecular formula C11H12O3C_{11}H_{12}O_3 and a molecular weight of 192.21 g/mol. Research indicates that it exhibits antioxidant , antimicrobial , and anticancer properties, positioning it as a candidate for various therapeutic applications.

Antioxidant Activity

The antioxidant activity of 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione is primarily attributed to its ability to scavenge free radicals. The presence of the hydroxyl group enhances its capacity to donate hydrogen atoms, effectively neutralizing reactive oxygen species (ROS) and reducing oxidative stress. This property is crucial in preventing cellular damage that can lead to chronic diseases.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. It has shown significant activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria range from 0.0048 to 0.025 mg/mL, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione

PathogenMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0098
Candida albicans0.039

Anticancer Potential

The anticancer properties of 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione have been explored in various studies. The compound has been shown to inhibit the proliferation of cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. Its structural features contribute to its interaction with specific molecular targets involved in cancer progression .

Case Study: Anticancer Activity Assessment

In a recent case study, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM. The study highlighted the importance of the hydroxyl group in enhancing the compound's bioactivity against cancer cells .

The biological activity of 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione can be attributed to several mechanisms:

  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of specific oncogenic signaling pathways.

Q & A

Basic: What safety protocols are essential for handling 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation is operational .
  • Storage: Store in a cool (<25°C), dry, and well-ventilated area, away from incompatible substances (e.g., strong oxidizers). Use explosion-proof refrigeration if required .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., sand, vermiculite) and dispose of waste via approved hazardous chemical channels .

Basic: Which spectroscopic and structural characterization methods are validated for this compound?

Answer:

  • X-ray Crystallography: Determines precise molecular geometry. For example, bond angles and torsion angles can be resolved (e.g., C–O–C angles reported as ~120° in analogous structures) .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify functional groups. For similar diones, key peaks include δ 2.4–2.6 ppm (keto-methyl groups) and δ 6.8–7.2 ppm (aromatic protons) .
  • FT-IR Spectroscopy: Confirms carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and hydroxyl (O–H) bands at ~3200–3500 cm1^{-1} .

Advanced: How can researchers address contradictions in reported crystallographic or spectroscopic data?

Answer:

  • Multi-Technique Validation: Cross-validate X-ray data with computational methods (e.g., density functional theory (DFT) for bond-length optimization) .
  • Standardized Conditions: Replicate experiments under controlled humidity/temperature to assess environmental impacts on crystal packing .
  • Data Reprodubility: Compare results across independent studies, noting solvent effects (e.g., polar vs. nonpolar solvents altering NMR shifts) .

Advanced: What experimental strategies optimize the synthesis of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione?

Answer:

  • Nucleophilic Substitution: Employ propargyl bromide with phenolic precursors in the presence of K2_2CO3_3 as a base, achieving yields >85% under anhydrous conditions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate high-purity product (>95%) .
  • Kinetic Monitoring: Track reaction progress via TLC (Rf_f ~0.5 in 1:3 ethyl acetate/hexane) or in-situ FT-IR to detect intermediate enolates .

Basic: What storage conditions preserve the stability of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione?

Answer:

  • Temperature Control: Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
  • Moisture Prevention: Use desiccants (e.g., silica gel) in sealed containers to inhibit hydrolysis of the diketone moiety .
  • Compatibility: Separate from acids, bases, and oxidizing agents to prevent exothermic decomposition .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity?

Answer:

  • Reactivity Prediction: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrophilic sites (e.g., carbonyl carbons) and predict regioselectivity in nucleophilic attacks .
  • Solvent Effects: Use COSMO-RS simulations to model solvation energies and optimize reaction solvents (e.g., acetone vs. DMF) .
  • Molecular Docking: Screen for bioactivity by docking the compound into enzyme active sites (e.g., tyrosinase or kinases) using AutoDock Vina .

Advanced: What methodologies assess the compound’s potential as a ligand in coordination chemistry?

Answer:

  • Complex Synthesis: React with transition metals (e.g., Cu(II), Co(II)) in ethanol/water mixtures under reflux. Monitor via UV-Vis for ligand-to-metal charge transfer bands (λ ~400–500 nm) .
  • Spectroscopic Analysis: Use EPR for paramagnetic complexes (e.g., Cu(II)) and cyclic voltammetry to evaluate redox activity .
  • Thermogravimetric Analysis (TGA): Determine thermal stability of metal complexes (e.g., decomposition temperatures >200°C) .

Basic: What are the environmental hazards associated with this compound?

Answer:

  • Aquatic Toxicity: Classified as harmful to aquatic organisms (EC50_{50} <10 mg/L). Avoid discharge into waterways; use closed-loop waste systems .
  • Biodegradation: Incinerate in EPA-approved facilities at >800°C to ensure complete breakdown of aromatic rings .

Advanced: How can researchers mitigate synthetic byproducts during diketone formation?

Answer:

  • Reaction Optimization: Adjust stoichiometry (1:1.2 molar ratio of phenol to diketone precursor) and use phase-transfer catalysts (e.g., TBAB) to suppress enol ether byproducts .
  • In-Situ Quenching: Add anhydrous MgSO4_4 to absorb water, minimizing side reactions like keto-enol tautomerization .

Advanced: What strategies validate the compound’s bioactivity in pharmacological studies?

Answer:

  • In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC50_{50} determination .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione
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1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione

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